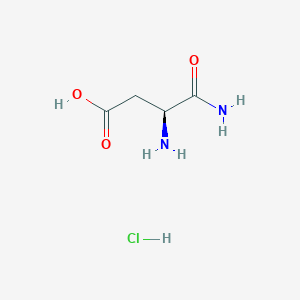

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

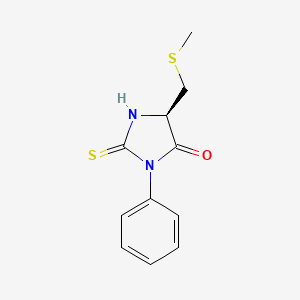

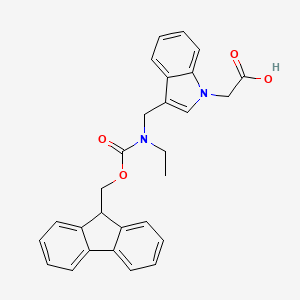

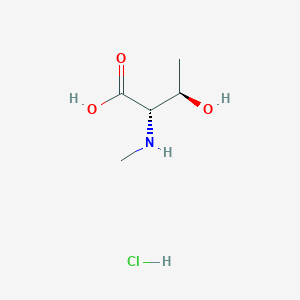

N-alpha-Methyl-L-threonine hydrochloride, also known as Me-L-Thr-OH.HCl, is a derivative of the amino acid L-threonine . It is a white powder with a molecular weight of 169.61 . It plays an important role in investigations on prevention or therapy of Alzheimer’s disease .

Molecular Structure Analysis

The empirical formula of N-alpha-Methyl-L-threonine hydrochloride is C5H11NO3.HCl . The molecular weight is 169.61 . The structure includes a hydroxyl group, making it a hydrophilic molecule .Physical And Chemical Properties Analysis

N-alpha-Methyl-L-threonine hydrochloride is a white powder . It has an optical activity of [α]/D -24.0±1.0°, c = 1 in 1 M HCl . The composition includes carbon (44.2-46.0%) and nitrogen (10.3-10.8%) .Wissenschaftliche Forschungsanwendungen

1. Asymmetric Synthesis of Methyl Specifically Labelled L-Threonine N-alpha-Methyl-L-threonine hydrochloride is used in the asymmetric synthesis of methyl specifically labelled L-threonine . This synthesis is applied to the NMR studies of high molecular weight proteins . Methyl groups are valuable probes for solution NMR, allowing the investigation of large protein complexes .

NMR Spectroscopy Studies

The compound is used in solution NMR spectroscopy to analyze the dynamics, interactions, and function of large proteins . The development of protocols for the expression of selectively methyl-protonated perdeuterated proteins has been key to these advances .

Investigation of Protein Structure

Threonine, which contains one of the less hydrophobic side chains, can reside both within the interior of a protein or on the protein surface . The use of N-alpha-Methyl-L-threonine hydrochloride allows for the investigation of these structures .

Amino Acid Analysis

N-alpha-Methyl-L-threonine hydrochloride can be used in the analysis of amino acids by HPLC . This analysis can help understand the structure and chemistry of amino acids .

Alzheimer’s Disease Research

N-Methyl amino acids, including N-alpha-Methyl-L-threonine hydrochloride, play an important role in investigations on prevention or therapy of Alzheimer’s disease . They have been found to inhibit fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease .

Neurological Research

The compound is used in neurological research, particularly in the study of neurofibrillary tangles or amyloid plaque . These are key features in many neurodegenerative diseases, including Alzheimer’s .

Safety and Hazards

The safety data sheet for a similar compound, L-Threonine methyl ester hydrochloride, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Wirkmechanismus

Target of Action

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is a derivative of the amino acid threonine

Mode of Action

The exact mode of action of Me-L-Thr-OHIt’s known that n-methyl amino acids play an important role in investigations on prevention or therapy of alzheimer’s disease . They inhibit β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .

Biochemical Pathways

The specific biochemical pathways affected by Me-L-Thr-OHThreonine aldolases, which catalyze the formation or cleavage of carbon–carbon bonds, have been associated with the synthesis of β-hydroxy-α-amino acids . This suggests that Me-L-Thr-OH.HCl could potentially influence these pathways.

Result of Action

The molecular and cellular effects of Me-L-Thr-OHGiven its potential role in the prevention or therapy of alzheimer’s disease , it may have neuroprotective effects.

Eigenschaften

IUPAC Name |

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKHRQZXUDAOKR-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.